![molecular formula C8H17N3O3 B2742734 3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol CAS No. 2416230-62-9](/img/structure/B2742734.png)
3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol is a chemical compound with the molecular formula C8H17N3O3. It is also known as 1-Amino-11-azido-3,6,9-trioxaundecane .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 246.307 Da and the monoisotopic mass is 246.169189 Da .Wissenschaftliche Forschungsanwendungen
Lipase-catalyzed Resolution and Synthesis Applications
- Lipase-catalyzed resolution of chiral 1,3-amino alcohols was studied for the asymmetric synthesis of (S)-dapoxetine, highlighting the utility of enzymatic processes in obtaining valuable intermediates for pharmaceutical synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).
Catalytic Reactions for Fluorescent Derivatives and Hydrocarbonylation
- Regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols led to the production of fluorescent dihydrofuran derivatives, showcasing the innovative application of rhodium catalysts in creating compounds with potential utility in materials science (Funayama, Satoh, & Miura, 2005).
- The hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes has been found to produce butane-1,4-diol and 2-methylpropan-1-ol, demonstrating the role of catalytic processes in synthesizing important industrial chemicals (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).
Anticancer and Antimicrobial Applications
- A study on 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol suggests it may be a promising anticancer drug, showing effectiveness in inducing cell death in a variety of human cancer cell lines (Nishizaki, Kanno, Tsuchiya, Kaku, Shimizu, & Tanaka, 2014).
- Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane were synthesized and showed to be efficient antimicrobial agents, offering potential for medical applications (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).
Synthesis of Antifungal Compounds
- 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives were synthesized and evaluated as antifungal compounds, with some showing high activity against Candida spp., demonstrating the chemical innovation towards combating fungal infections (Zambrano-Huerta, Cifuentes-Castañeda, Bautista-Renedo, Mendieta-Zerón, Melgar-Fernández, Pavón-Romero, Morales-Rodríguez, Frontana-Uribe, González-Rivas, & Cuevas-Yáñez, 2019).
Eigenschaften
IUPAC Name |
3-[2-(3-azidopropoxy)ethoxy]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c9-11-10-3-1-5-13-7-8-14-6-2-4-12/h12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDDVDIRMKJTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])COCCOCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
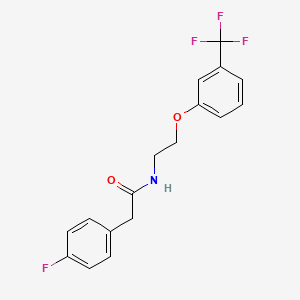
![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)
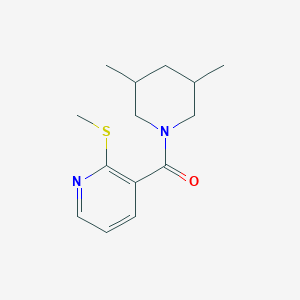
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2742654.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2742657.png)
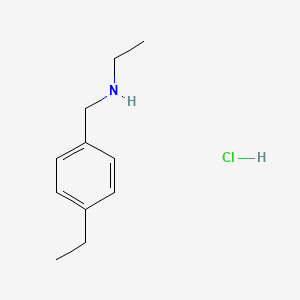
![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)
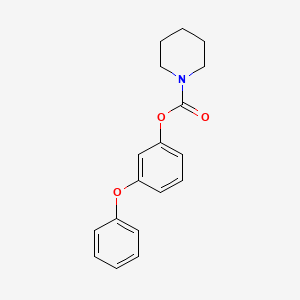
![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)

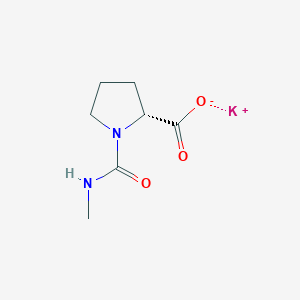
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2742670.png)
![2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2742672.png)
